molecular formula C11H12N2O4 B1416579 Methyl 4-(cyclopropylamino)-3-nitrobenzoate CAS No. 848819-82-9

Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Cat. No. B1416579
M. Wt: 236.22 g/mol
InChI Key: YSAHAGVMRONZEL-UHFFFAOYSA-N
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Description

“Methyl 4-(cyclopropylamino)-3-nitrobenzoate” is a complex organic compound. It contains a methyl group (-CH3), a cyclopropylamino group (a cyclopropyl group attached to an amino group), a nitro group (-NO2), and a benzoate group (derived from benzoic acid). This suggests that it might be used in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” are not available, similar compounds are often synthesized through reactions involving amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be complex due to the presence of multiple functional groups. The cyclopropylamino group would add a three-membered ring structure, the nitro group would add polarity, and the benzoate group would add aromaticity .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be influenced by its functional groups. The amino group could participate in nucleophilic substitution reactions, the nitro group could undergo reduction reactions, and the benzoate group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, and the presence of the benzoate group could increase its stability .

Scientific Research Applications

Synthesis Techniques

Methyl 4-(cyclopropylamino)-3-nitrobenzoate and its analogs have been a focal point in organic synthesis, exploring various techniques for improved yield and efficiency. For instance, Cai Chun highlighted the synthesis of a similar compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, utilizing a mixture of nitric and sulfuric acid for nitration, yielding results above 80% due to low production costs and high quality (Cai, 2004). Similarly, Ren Li-jun emphasized an improved synthesis method for 4-butyrylamino-3-methyl-5-nitrobenzoate with high efficiency and yield, showcasing the significance of optimized synthetic procedures in chemical production (Ren, 2008).

Chemical Interactions and Properties

Understanding the chemical interactions and properties of compounds like Methyl 4-(cyclopropylamino)-3-nitrobenzoate provides insights into their potential applications. For instance, the study by Portilla et al. detailed the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showing how molecules are linked into chains by hydrogen bonds, highlighting the polarized structure in the nitroaniline portion of the molecule (Portilla et al., 2007). Additionally, the work by Fu et al. on methyl 4-hydroxy-3-nitrobenzoate demonstrated non-covalent interactions within its crystal structure, providing a deeper understanding of the material's properties (Fu et al., 2012).

Solubility and Thermodynamic Modeling

The solubility and thermodynamic behavior of similar nitrobenzoic acid compounds have been studied extensively, providing valuable information for industrial applications. Wu et al. investigated the solubility of 3-methyl-4-nitrobenzoic acid in various solvents, offering insights into the solubility patterns and thermodynamic models, crucial for optimizing purification processes (Wu et al., 2016).

properties

IUPAC Name

methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHAGVMRONZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654660
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyclopropylamino)-3-nitrobenzoate

CAS RN

848819-82-9
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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